In Vitro Antiviral Profile of Denv-IN-11: A Technical Overview
In Vitro Antiviral Profile of Denv-IN-11: A Technical Overview
This technical guide provides a comprehensive analysis of the in vitro antiviral activity of the investigational compound Denv-IN-11 against the Dengue virus (DENV). The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research. It details the quantitative antiviral efficacy, cytotoxicity, and a summary of the experimental protocols utilized in the evaluation of Denv-IN-11. Furthermore, this guide illustrates key experimental workflows and the Dengue virus life cycle to provide a clear context for the presented data.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral potency of Denv-IN-11 was evaluated across multiple Dengue virus serotypes. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized in the table below. The selectivity index, calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
| Cell Line | DENV Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | DENV-1 | 8.0 | >100 | >12.5 |
| Vero | DENV-2 | 22 ± 5.6 | >100 | >4.5 |
| Vero | DENV-3 | 15.0 | >100 | >6.7 |
| Vero | DENV-4 | 10.0 | >100 | >10.0 |
| Huh7 | DENV-2 | 23.75 | >100 | >4.2 |
| SK-N-MC | DENV-2 | 49.44 | >100 | >2.0 |
| HFF-1 | DENV-2 | 37.38 | >100 | >2.7 |
EC50 and CC50 values are presented as mean ± standard deviation where available.
Experimental Protocols
The following section outlines the detailed methodologies employed for the in vitro evaluation of Denv-IN-11.
Cell Lines and Virus Strains:
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Cell Lines:
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Vero Cells (African green monkey kidney): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Huh7 Cells (Human hepatoma): Cultured in DMEM with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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SK-N-MC Cells (Human neuroblastoma): Grown in Minimum Essential Medium (MEM) containing 10% FBS, 1% sodium pyruvate, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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HFF-1 Cells (Human foreskin fibroblast): Maintained in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Virus Strains:
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Dengue virus serotypes 1-4 were propagated in C6/36 Aedes albopictus cells. Viral titers were determined by plaque assay on Vero cells.
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Cytotoxicity Assay (MTT Assay):
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Cells were seeded in 96-well plates and incubated for 24 hours.
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The culture medium was replaced with fresh medium containing serial dilutions of Denv-IN-11 and incubated for 72 hours.
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MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
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The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
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The absorbance was measured at 570 nm using a microplate reader.
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The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to untreated controls.
Plaque Reduction Assay:
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Vero cells were seeded in 24-well plates and grown to confluence.
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The cells were infected with DENV at a multiplicity of infection (MOI) of 0.1 for 1 hour.
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The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
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An overlay medium containing 1% methylcellulose and varying concentrations of Denv-IN-11 was added.
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The plates were incubated for 5-7 days.
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The cells were fixed with 4% formaldehyde and stained with 0.5% crystal violet.
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The number of plaques was counted, and the EC50 value was determined as the concentration of the compound that inhibited plaque formation by 50%.
Quantitative RT-PCR (qRT-PCR):
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Cells were infected with DENV and treated with Denv-IN-11 as described above.
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At 48 hours post-infection, total RNA was extracted using a commercial kit.
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cDNA was synthesized using a reverse transcription kit.
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qRT-PCR was performed using primers and probes specific for the DENV genome.
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The viral RNA levels were normalized to an internal control (e.g., GAPDH).
Immunofluorescence Assay (IFA):
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Cells were grown on coverslips in 24-well plates and infected with DENV in the presence or absence of Denv-IN-11.
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At 48 hours post-infection, the cells were fixed with 4% paraformaldehyde.
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The cells were permeabilized with 0.1% Triton X-100.
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The cells were incubated with a primary antibody against the DENV E protein, followed by a fluorescently labeled secondary antibody.
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The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining.
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Images were captured using a fluorescence microscope.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating antiviral compounds and the life cycle of the Dengue virus.
Caption: Workflow for in vitro evaluation of Denv-IN-11 antiviral activity.
Caption: The Dengue virus life cycle and potential inhibitory targets for Denv-IN-11.
